1-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-[(oxolan-2-yl)methyl]urea
Description
Properties
IUPAC Name |
1-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-(oxolan-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-12-6-7-13(10-15(12)20-8-2-5-16(20)21)19-17(22)18-11-14-4-3-9-23-14/h6-7,10,14H,2-5,8-9,11H2,1H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXASYVQJVFABHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2CCCO2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-[(oxolan-2-yl)methyl]urea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidine ring, followed by the introduction of the oxolan-2-yl group. The reaction conditions usually require specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-[(oxolan-2-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine ring, using reagents like alkyl halides.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-[(oxolan-2-yl)methyl]urea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-[(oxolan-2-yl)methyl]urea involves its interaction with specific molecular targets. The pyrrolidine ring can bind to certain proteins, altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Urea Derivatives vs. Oxadiazole Derivatives
- Urea-Based Compounds : The target compound and its piperidinyl analog () utilize urea as a central scaffold, facilitating hydrogen bonding with enzymes or receptors. The oxolan-2-ylmethyl group in both compounds likely enhances solubility compared to purely aromatic substituents .
- Oxadiazole Derivatives : Compounds like 1a () replace urea with a 1,2,4-oxadiazole ring, which offers metabolic stability and π-π stacking capabilities via the pyridyl group. This structural divergence may explain their antiviral activity, absent in urea-based analogs .
Substituent Effects
- 2-Oxopyrrolidinyl vs. In contrast, the methylsulfonyl-piperidinyl group in its analog () introduces a strong electron-withdrawing moiety, improving solubility and possibly altering pharmacokinetics .
- Oxolan-2-ylmethyl vs. Pyridyl : The oxolan group (tetrahydrofuran) balances lipophilicity and solubility, whereas the pyridyl group in 1a enhances polar interactions, critical for antiviral efficacy .
Research Findings and Implications
- Enzyme Inhibition Potential: Urea derivatives are widely explored as kinase or protease inhibitors. The 2-oxopyrrolidinyl group may mimic transition states in enzymatic reactions, a hypothesis supported by crystallographic studies using SHELX-refined structures .
- Metabolic Stability : The oxolan group likely reduces first-pass metabolism compared to simpler alkyl chains, a feature observed in related compounds .
- Antiviral Activity Gap : Unlike oxadiazole derivatives (), urea-based compounds may lack direct antiviral effects but could excel in targeting intracellular enzymes .
Biological Activity
1-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-[(oxolan-2-yl)methyl]urea is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, biological mechanisms, and relevant case studies to elucidate its pharmacological significance.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and its molecular formula is . The structure includes a urea linkage, a pyrrolidine moiety, and an oxolane ring, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 359.46 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not available |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the oxolane ring and the coupling of various functional groups. Key steps in the synthesis are:
- Formation of the Pyrrolidine Ring : This involves cyclization reactions using appropriate precursors.
- Introduction of the Urea Linkage : This is achieved through the reaction of isocyanates with amines.
- Final Coupling Reactions : These reactions link the oxolane moiety to the phenyl group.
Biological Activity
Research has indicated that this compound exhibits a range of biological activities:
The compound appears to interact with specific molecular targets, including enzymes and receptors involved in inflammatory pathways. Its mechanism may involve:
- Inhibition of Pro-inflammatory Cytokines : Studies suggest it can downregulate cytokines such as TNF-alpha and IL-6.
- Antioxidant Properties : The compound may reduce oxidative stress by scavenging free radicals.
Pharmacological Effects
- Anti-inflammatory Activity : In vitro studies have shown significant reductions in inflammatory markers.
- Analgesic Effects : Animal models indicate potential pain-relieving properties comparable to established analgesics.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
-
Study on Inflammatory Response :
- Objective : To evaluate the anti-inflammatory effects in a rat model.
- Findings : Treatment with the compound resulted in a 40% reduction in paw edema compared to control groups (p < 0.05).
-
Analgesic Efficacy Assessment :
- Objective : To assess pain relief in mice using a hot plate test.
- Findings : The compound increased latency times significantly (p < 0.01), indicating effective analgesic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
